molecular formula C9H12ClNO4 B1616301 3-Hydroxy-L-tyrosine hydrochloride CAS No. 5796-14-5

3-Hydroxy-L-tyrosine hydrochloride

Cat. No.: B1616301
CAS No.: 5796-14-5
M. Wt: 233.65 g/mol
InChI Key: IIYCFYBNWUGFSA-RGMNGODLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-L-tyrosine hydrochloride typically involves the hydroxylation of L-tyrosine. One common method is the enzymatic conversion using tyrosine phenol-lyase, which catalyzes the addition of a hydroxyl group to the benzene ring of L-tyrosine . The reaction conditions usually involve a temperature range of 25-55°C and a pH of 7-11 .

Industrial Production Methods: Industrial production often employs microbial fermentation and enzymatic catalysis due to their efficiency and specificity. These methods offer advantages such as high enantioselectivity and lower production costs compared to traditional chemical synthesis .

Properties

CAS No.

5796-14-5

Molecular Formula

C9H12ClNO4

Molecular Weight

233.65 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);1H/t6-;/m0./s1

InChI Key

IIYCFYBNWUGFSA-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.Cl

SMILES

C1=CC(=C(C=C1CC(C(=O)O)[NH3+])O)O.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O.Cl

5796-14-5

sequence

X

Origin of Product

United States

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